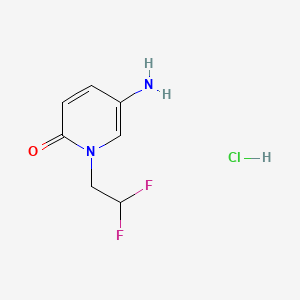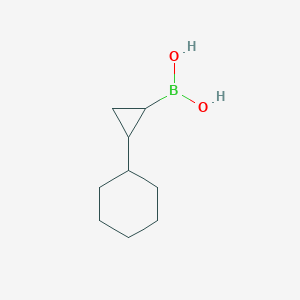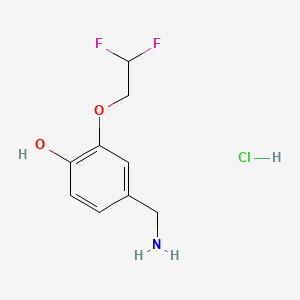![molecular formula C12H11BrO2 B13456788 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)
6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is a chemical compound characterized by a spirocyclic structure, which includes a bromine atom attached to an indene moiety fused with an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one typically involves the following steps:
Spirocyclization: Formation of the spirocyclic structure by reacting the brominated indene with an appropriate oxolane precursor under controlled conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex spirocyclic structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
- 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one
Uniqueness
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is unique due to its specific spirocyclic structure and the presence of an oxolane ring. This distinguishes it from other similar compounds, which may have different ring systems or substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11BrO2 |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
5-bromospiro[2H-indene-3,3'-oxolane]-1-one |
InChI |
InChI=1S/C12H11BrO2/c13-8-1-2-9-10(5-8)12(6-11(9)14)3-4-15-7-12/h1-2,5H,3-4,6-7H2 |
InChI-Schlüssel |
NTTNUZBJGMVSJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC12CC(=O)C3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
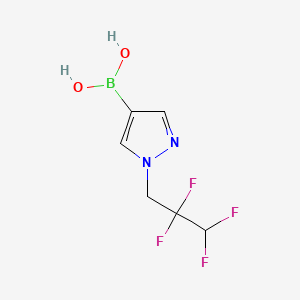
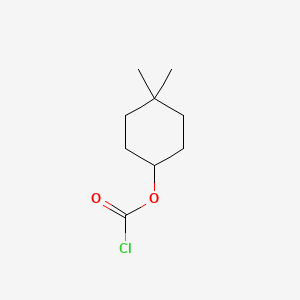
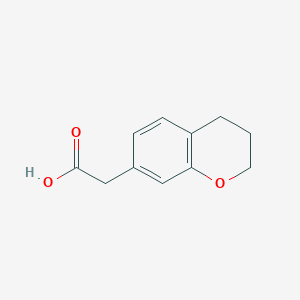
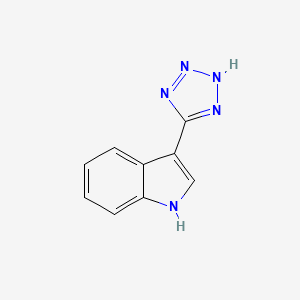
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
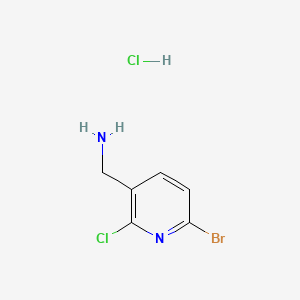
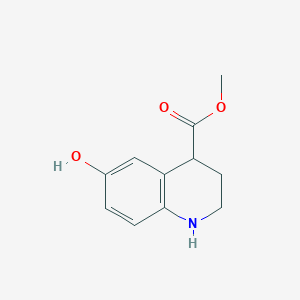
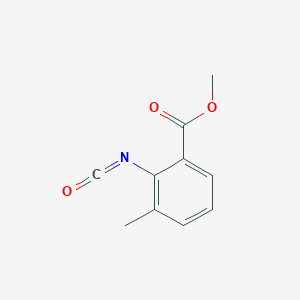
![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
